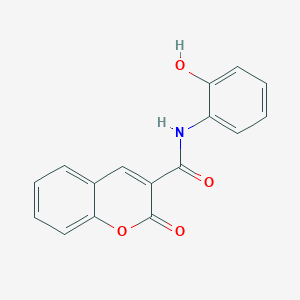![molecular formula C19H15Br3N2O B11707335 N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide is a complex organic compound with the molecular formula C19H15Br3N2O and a molecular weight of 527.056 g/mol . This compound is characterized by the presence of three bromine atoms, a naphthyl group, and a benzamide moiety, making it a unique and interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide typically involves the reaction of 1-naphthylamine with 2,2,2-tribromoacetophenone under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atoms or the amide group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with fewer bromine atoms or modified amide groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and naphthyl group play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2,2,2-tribromo-1-(1-naphthyloxy)ethyl]benzamide
- N-[2,2,2-tribromo-1-(tert-butylamino)ethyl]benzamide
- N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide
- N-[2,2,2-tribromo-1-(butylamino)ethyl]benzamide
- N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide
Uniqueness
N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide is unique due to its specific combination of bromine atoms, naphthyl group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H15Br3N2O |
|---|---|
Peso molecular |
527.0 g/mol |
Nombre IUPAC |
N-[2,2,2-tribromo-1-(naphthalen-1-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C19H15Br3N2O/c20-19(21,22)18(24-17(25)14-8-2-1-3-9-14)23-16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18,23H,(H,24,25) |
Clave InChI |
KNNKOJHOUSLGDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)


![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
